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Application Notes
This protocol provides a detailed methodology for the separation of nuclear and cytoplasmic

fractions from the filamentous fungus Aspergillus nidulans to study the subcellular localization

of the carbon catabolite repressor protein, CreA. CreA is a key transcription factor that

regulates the expression of genes involved in the utilization of alternative carbon sources.

Understanding its distribution between the nucleus and the cytoplasm under different metabolic

conditions is crucial for elucidating its regulatory mechanisms.

Recent studies suggest that CreA is present in both the nucleus and the cytoplasm under both

repressing (e.g., high glucose) and derepressing conditions. This indicates that the regulation

of CreA activity may not be solely dependent on its nuclear translocation but may also involve

post-translational modifications or interactions with other proteins. Therefore, this protocol is

designed to provide researchers with a reliable method to obtain distinct nuclear and

cytoplasmic fractions, enabling the investigation of changes in the relative abundance of CreA

in each compartment and its modification status.

The protocol offers two alternative methods for the initial and critical step of fungal cell wall

disruption: enzymatic digestion to form protoplasts, which allows for gentle lysis, and

mechanical disruption using liquid nitrogen for a more rapid approach. The choice of method

may depend on the specific downstream applications and available resources.
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Following fractionation, the purity of the resulting nuclear and cytoplasmic extracts should be

verified by Western blotting using antibodies against marker proteins specific to each

compartment. For example, Histone H3 is a reliable marker for the nuclear fraction, while

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or alpha-tubulin can be used as

markers for the cytoplasmic fraction. The presented protocol and data table will aid in the

systematic analysis of CreA's subcellular dynamics, providing valuable insights for researchers

in fungal biology and drug development targeting metabolic regulation.

Quantitative Data Presentation
The following table can be used to summarize the results from a quantitative analysis (e.g.,

densitometry of Western blots) of CreA distribution in nuclear and cytoplasmic fractions under

different experimental conditions.
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Experimental Protocols
This section details two primary methods for the nuclear and cytoplasmic fractionation of

Aspergillus nidulans.

Method 1: Fractionation via Protoplast Formation
This method involves the enzymatic removal of the fungal cell wall to generate protoplasts,

which are then gently lysed to release cellular contents.

Materials:

Aspergillus nidulans mycelia

Protoplasting Buffer (e.g., 1.2 M MgSO₄, 10 mM sodium phosphate, pH 5.8)

Cell wall lysing enzymes (e.g., a mixture of cellulase, β-glucuronidase, and chitinase)

Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT,

and protease/phosphatase inhibitors)

Cytoplasmic Extraction Buffer (Lysis Buffer + 0.5% NP-40)

Nuclear Wash Buffer (Lysis Buffer)

Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA,

1 mM DTT, and protease/phosphatase inhibitors)

Dounce homogenizer

Microcentrifuge

Procedure:

Harvest and Wash Mycelia: Harvest fungal mycelia from liquid culture by filtration and wash

with sterile water.

Protoplast Generation: Resuspend the mycelia in Protoplasting Buffer containing cell wall

lysing enzymes. Incubate with gentle shaking at 30°C for 2-4 hours, monitoring protoplast
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formation microscopically.

Harvest Protoplasts: Separate protoplasts from mycelial debris by filtration through sterile

glass wool. Pellet the protoplasts by centrifugation at low speed (e.g., 500 x g) for 10

minutes.

Lysis of Protoplasts: Gently resuspend the protoplast pellet in ice-cold Lysis Buffer.

Cytoplasmic Extraction: Add Cytoplasmic Extraction Buffer (containing NP-40) to the

protoplast suspension. Incubate on ice for 15 minutes with occasional gentle mixing.

Isolation of Nuclei: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to pellet the nuclei.

The supernatant is the cytoplasmic fraction.

Wash Nuclei: Wash the nuclear pellet with ice-cold Nuclear Wash Buffer to remove

cytoplasmic contaminants. Centrifuge again at 1,000 x g for 5 minutes at 4°C.

Nuclear Protein Extraction: Resuspend the washed nuclear pellet in ice-cold Nuclear

Extraction Buffer. Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei and

release nuclear proteins.

Clarification of Nuclear Extract: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at

4°C. The supernatant contains the nuclear proteins.

Method 2: Fractionation by Mechanical Disruption
This method utilizes liquid nitrogen to rapidly freeze and disrupt the fungal cell wall.

Materials:

Aspergillus nidulans mycelia

Liquid nitrogen

Mortar and pestle

Fractionation Buffer A (20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM

EDTA, 1 mM EGTA, 250 mM sucrose, 1 mM DTT, and protease/phosphatase inhibitors)
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Fractionation Buffer B (Fractionation Buffer A + 1% NP-40)

Nuclear Wash Buffer (Fractionation Buffer A)

Nuclear Lysis Buffer (20 mM HEPES-KOH pH 7.5, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM

EDTA, 25% glycerol, 1 mM DTT, and protease/phosphatase inhibitors)

Microcentrifuge

Procedure:

Harvest and Freeze Mycelia: Harvest fungal mycelia and freeze them in liquid nitrogen.

Mechanical Disruption: Grind the frozen mycelia to a fine powder using a pre-chilled mortar

and pestle.

Resuspend Mycelial Powder: Resuspend the powdered mycelia in ice-cold Fractionation

Buffer A.

Cell Lysis: Add Fractionation Buffer B (containing NP-40) and incubate on ice for 20 minutes

with gentle stirring.

Initial Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei

and cell debris.

Cytoplasmic Fraction: The supernatant is the cytoplasmic fraction. For further clarification,

this fraction can be centrifuged at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C.

Wash Nuclei: Wash the nuclear pellet with Nuclear Wash Buffer. Centrifuge at 1,000 x g for

10 minutes at 4°C.

Nuclear Protein Extraction: Resuspend the washed nuclear pellet in Nuclear Lysis Buffer and

incubate on ice for 30 minutes with occasional vortexing.

Clarification of Nuclear Extract: Centrifuge at 16,000 x g for 20 minutes at 4°C. The

supernatant is the nuclear extract.
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Caption: Workflow for Nuclear and Cytoplasmic Fractionation of CreA.

To cite this document: BenchChem. [Protocol for Nuclear and Cytoplasmic Fractionation of
CreA in Aspergillus nidulans]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174801#protocol-for-nuclear-and-cytoplasmic-
fractionation-of-crea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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